(1R)-3,3'-Dibromo-5,5',6,6',7,7',8,8'-octahydro[1,1'-binaphthalene]-2,2'-diamine
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Overview
Description
(1R)-3,3’-Dibromo-5,5’,6,6’,7,7’,8,8’-octahydro[1,1’-binaphthalene]-2,2’-diamine is a chiral organic compound with significant potential in various scientific fields. This compound is characterized by its unique binaphthalene structure, which imparts distinct chemical and physical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (1R)-3,3’-Dibromo-5,5’,6,6’,7,7’,8,8’-octahydro[1,1’-binaphthalene]-2,2’-diamine typically involves the bromination of a binaphthalene precursor followed by amination. One common method involves the use of bromine in an organic solvent to achieve selective bromination at the desired positions. The subsequent amination step can be carried out using various amine sources under controlled conditions to ensure the formation of the diamine product .
Industrial Production Methods
Industrial production of this compound may involve large-scale bromination and amination processes, utilizing continuous flow reactors to enhance efficiency and yield. The use of catalysts and optimized reaction conditions can further improve the scalability of the synthesis.
Chemical Reactions Analysis
Types of Reactions
(1R)-3,3’-Dibromo-5,5’,6,6’,7,7’,8,8’-octahydro[1,1’-binaphthalene]-2,2’-diamine undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using strong oxidizing agents, leading to the formation of quinone derivatives.
Reduction: Reduction reactions can convert the dibromo groups to corresponding hydrogenated derivatives.
Substitution: Nucleophilic substitution reactions can replace the bromine atoms with other functional groups, such as hydroxyl or alkyl groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Hydrogenation can be performed using palladium on carbon as a catalyst.
Substitution: Nucleophiles such as sodium hydroxide or alkyl halides are used under basic conditions.
Major Products
The major products formed from these reactions include quinone derivatives, hydrogenated binaphthalenes, and substituted binaphthalenes with various functional groups.
Scientific Research Applications
Chemistry
In chemistry, (1R)-3,3’-Dibromo-5,5’,6,6’,7,7’,8,8’-octahydro[1,1’-binaphthalene]-2,2’-diamine is used as a chiral ligand in asymmetric synthesis and catalysis. Its unique structure allows for the formation of enantioselective catalysts, which are crucial in producing optically pure compounds .
Biology
In biological research, this compound is studied for its potential as a building block in the synthesis of biologically active molecules. Its chiral nature makes it a valuable tool in the development of drugs and other therapeutic agents.
Medicine
In medicine, derivatives of this compound are explored for their potential pharmacological activities. Research is ongoing to investigate its role in drug design and development, particularly in targeting specific molecular pathways .
Industry
In the industrial sector, this compound is used in the production of advanced materials, including polymers and nanomaterials. Its unique properties contribute to the development of materials with enhanced performance characteristics.
Mechanism of Action
The mechanism of action of (1R)-3,3’-Dibromo-5,5’,6,6’,7,7’,8,8’-octahydro[1,1’-binaphthalene]-2,2’-diamine involves its interaction with specific molecular targets. The compound’s chiral centers allow it to bind selectively to enzymes and receptors, modulating their activity. This selective binding can influence various biochemical pathways, leading to desired therapeutic effects .
Comparison with Similar Compounds
Similar Compounds
(1R)-1,1’-Binaphthalene-2,2’-diamine: A similar compound with a binaphthalene structure but without bromine atoms.
(1R)-3,3’-Dichloro-5,5’,6,6’,7,7’,8,8’-octahydro[1,1’-binaphthalene]-2,2’-diamine: A chlorinated analogue with similar properties but different reactivity.
Uniqueness
The presence of bromine atoms in (1R)-3,3’-Dibromo-5,5’,6,6’,7,7’,8,8’-octahydro[1,1’-binaphthalene]-2,2’-diamine imparts unique reactivity and selectivity in chemical reactions. This makes it a valuable compound in asymmetric synthesis and catalysis, distinguishing it from its analogues .
Properties
Molecular Formula |
C20H22Br2N2 |
---|---|
Molecular Weight |
450.2 g/mol |
IUPAC Name |
1-(2-amino-3-bromo-5,6,7,8-tetrahydronaphthalen-1-yl)-3-bromo-5,6,7,8-tetrahydronaphthalen-2-amine |
InChI |
InChI=1S/C20H22Br2N2/c21-15-9-11-5-1-3-7-13(11)17(19(15)23)18-14-8-4-2-6-12(14)10-16(22)20(18)24/h9-10H,1-8,23-24H2 |
InChI Key |
NNBSTCWFTPKXTI-UHFFFAOYSA-N |
Canonical SMILES |
C1CCC2=C(C(=C(C=C2C1)Br)N)C3=C4CCCCC4=CC(=C3N)Br |
Origin of Product |
United States |
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